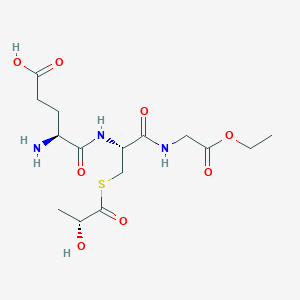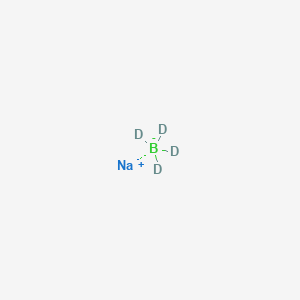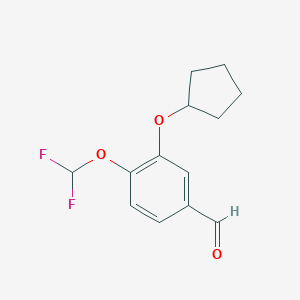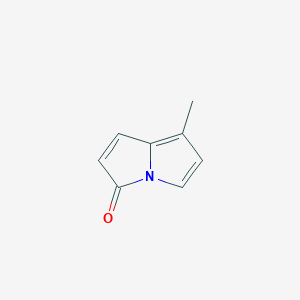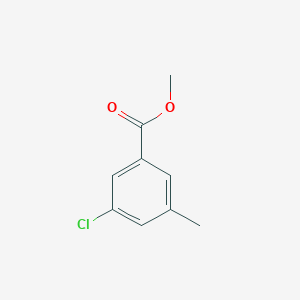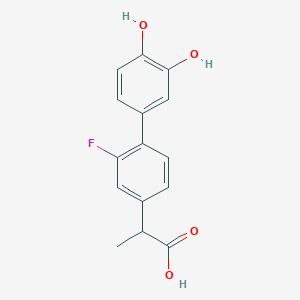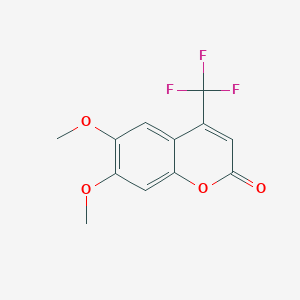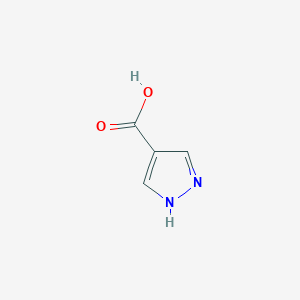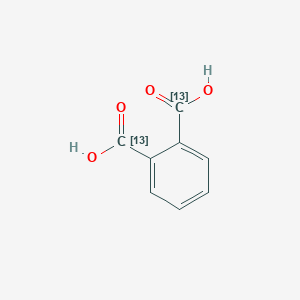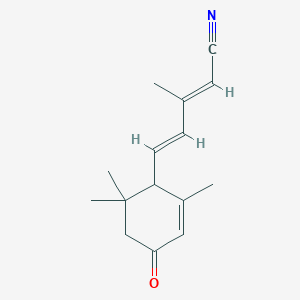![molecular formula C30H26O2 B133810 3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene CAS No. 308812-06-8](/img/structure/B133810.png)
3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthalene derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of a new naphthalene derivative was reported in the isolation and synthesis of 6,7-dihydroxy-4-(3,4-dihydroxyphenyl)naphthalene-2-carboxylic acid from Pellia epiphylla, where spectroscopic methods and independent synthesis were used to elucidate the structure of the compound . Similarly, the synthesis of 4-(P methoxyphenyl)-7-methoxy-1-hydroxy-3-naphthalenecarboxylic acid involved a Friedel-Crafts reaction, condensation, dehydration, cyclization, and hydrolysis, indicating a multi-step process that could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of naphthalene derivatives is often characterized using spectroscopic methods and sometimes confirmed by single-crystal X-ray diffraction studies. For example, the l enantiomer of 1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine was characterized pharmacologically and its S configuration was established by X-ray diffraction . This suggests that similar analytical techniques could be employed to determine the molecular structure of 3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene.
Chemical Reactions Analysis
Naphthalene derivatives can participate in various chemical reactions, often depending on their functional groups. The papers provided do not detail specific reactions for the compound , but they do mention pharmacological characterization , which implies that the compound may interact with biological receptors. Additionally, the synthesis processes described involve reactions such as Friedel-Crafts cyclization , which could be relevant to the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives can vary widely. The HPLC assay developed for the determination of an antiacne agent and its phenolic metabolite indicates that these compounds have specific solubility and stability characteristics that allow for their detection in biological fluids . While the exact properties of 3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene are not provided, it can be inferred that similar analytical methods could be used to study its properties.
Wissenschaftliche Forschungsanwendungen
Antiestrogenic Activity
A study conducted in 1979 by Jones et al. synthesized novel dihydronaphthalene isomers demonstrating potent antiestrogenic activity. This was achieved through a series of chemical reactions starting from beta-tetralone, leading to the final compound which showed a high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol.
5α Reductase Inhibitory Activity
In 2002, Baston et al. synthesized novel 3,4-dihydro-naphthalene-2-carboxylic acids to inhibit 5α reductase, an enzyme targeted for treating conditions like benign prostatic hyperplasia and male pattern baldness. The study identified several active inhibitors, including compounds with significant inhibitory potency against human type 1 and type 2 isozymes of the enzyme.
Synthesis Processes
A 2015 study by Lu et al. developed a novel process for synthesizing nafoxidene, a key intermediate of lasofoxifene. The process involved the epoxidation of a related compound and demonstrated cost-efficiency and ease of work-up, avoiding the use of toxic or noble metals.
Photophysical Properties
In 2013, Hachiya et al. investigated the photophysical properties of nitro-group-containing π-conjugated naphthalene derivatives. They found unique solvent-dependent fluorescence in these compounds, making them potentially useful for environmental fluorescence sensor applications.
Antioxidant and Toxicity Evaluation
A 2019 study by Jasril et al. synthesized pyrazoline analogues and evaluated their toxicity and antioxidant activity. One of the compounds showed high antioxidant activity, indicating potential applications in relevant fields.
Eigenschaften
IUPAC Name |
7-methoxy-3-phenyl-4-(4-phenylmethoxyphenyl)-1,2-dihydronaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-31-27-17-19-29-25(20-27)14-18-28(23-10-6-3-7-11-23)30(29)24-12-15-26(16-13-24)32-21-22-8-4-2-5-9-22/h2-13,15-17,19-20H,14,18,21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAWUBYOPVAHKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

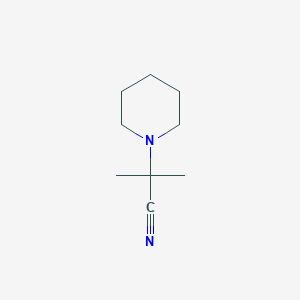
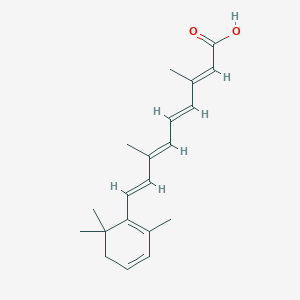
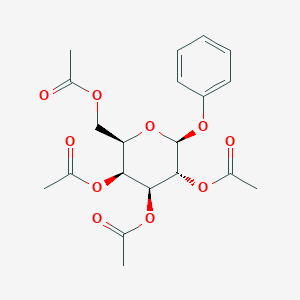
![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
